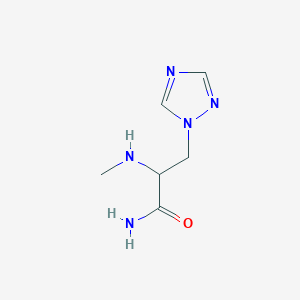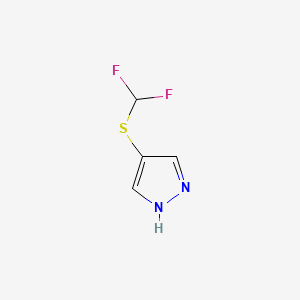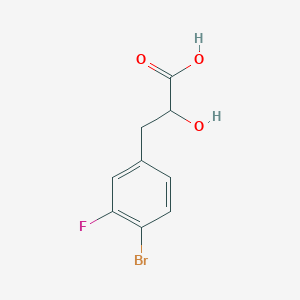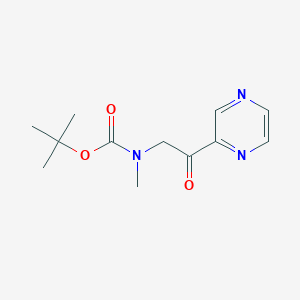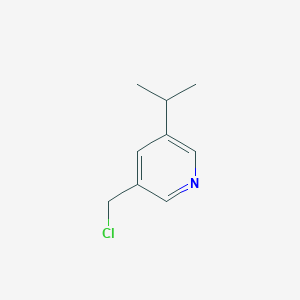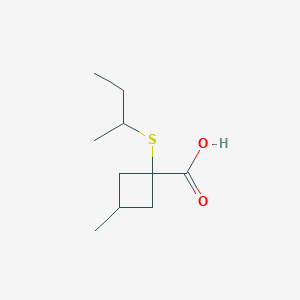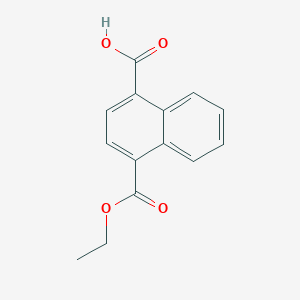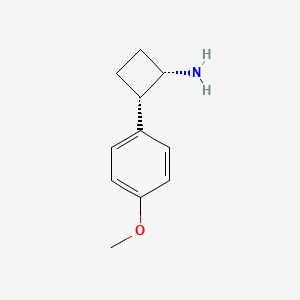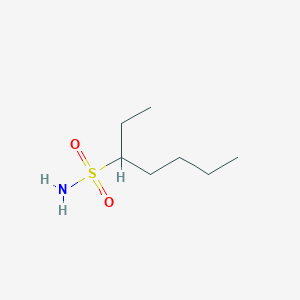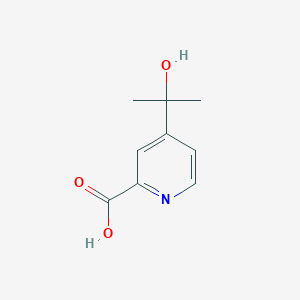
4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a 2-chloroethyl group and a 1,2,3-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine typically involves multiple steps:
Formation of 4-(2-chloroethyl)morpholine: This can be achieved by reacting morpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Formation of 1,2,3-triazole ring: The 1,2,3-triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Coupling of the two intermediates: The final step involves coupling the 4-(2-chloroethyl)morpholine with the 1,2,3-triazole intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Substitution reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The triazole ring and morpholine moiety can participate in redox reactions.
Cycloaddition reactions: The triazole ring can engage in further cycloaddition reactions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloroethyl group.
科学的研究の応用
4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It can serve as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)morpholine: A simpler analog without the triazole ring.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Morpholine derivatives: Compounds with various substituents on the morpholine ring.
Uniqueness
4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is unique due to the presence of both the morpholine and triazole moieties, which can confer distinct chemical and biological properties
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
4-[2-[4-(2-chloroethyl)triazol-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C10H17ClN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2 |
InChIキー |
GVXZZFZDDFPXNE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C=C(N=N2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


